molecular formula C17H12N4O2S2 B2943916 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate CAS No. 1396869-52-5

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No.: B2943916
CAS No.: 1396869-52-5
M. Wt: 368.43
InChI Key: PKRJNPDUPJTGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate (CAS 1396869-52-5) is a synthetic organic compound with a molecular formula of C17H12N4O2S2 and a molecular weight of 368.43 g/mol . This complex molecule is built from two significant heterocyclic systems: a benzothiazole unit linked via an azetidine ring to a 2,1,3-benzothiadiazole carboxylate. The 2,1,3-benzothiadiazole scaffold is a well-known electron-accepting and redox-active unit extensively used in the design of advanced materials . Its derivatives are key components in the development of organic semiconductors, luminescent polymers for light-emitting devices (OLEDs), and photoactive layers in dye-sensitized solar cells due to their favorable electronic properties and capacity for charge transfer . Furthermore, both benzothiazole and azetidin-2-one (β-lactam) motifs are privileged structures in medicinal chemistry, with documented applications in pharmaceutical research. Benzothiazole derivatives have been investigated as potential anticancer agents , while azetidin-2-one derivatives are recognized for a wide spectrum of biological activities, including antimicrobial properties . This unique hybrid structure makes the compound a valuable chemical reagent for researchers exploring structure-property relationships in organic electronic materials and for those engaged in the synthesis of novel bioactive molecules for pharmaceutical screening. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-16(10-5-6-12-14(7-10)20-25-19-12)23-11-8-21(9-11)17-18-13-3-1-2-4-15(13)24-17/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRJNPDUPJTGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidin-3-yl intermediate, which is then coupled with the benzothiazole and benzothiadiazole moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Target Compound : The integration of 2,1,3-benzothiadiazole and 1,3-benzothiazole via an azetidine linker introduces conformational rigidity and dual electron-withdrawing character.
  • Methyl 1,2,3-Benzothiadiazole-5-Carboxylate () : A simpler ester derivative lacking additional heterocyclic substituents, with a molecular formula of C₈H₆N₂O₂S .
  • Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate () : Features a 1,2,4-thiadiazole core with a benzenethioamido group, differing in heteroatom positioning and substituent complexity (C₁₂H₁₁N₃O₂S₂) .
  • Benzoxadiazole Derivative () : Replaces sulfur with oxygen in the benzothiadiazole core, altering electronic properties and solubility .

Physicochemical Properties

  • Electron-Withdrawing Effects : The target compound’s dual benzothiadiazole and benzothiazole groups may amplify electron deficiency compared to single-heterocycle derivatives like the methyl ester .
  • Solubility : The azetidine linker could reduce solubility relative to flexible alkyl esters (e.g., ethyl in ).
  • Heteroatom Influence : Benzoxadiazole derivatives () exhibit distinct electronic profiles due to oxygen’s electronegativity versus sulfur .

Comparative Data Table

Compound Name Core Structure Molecular Formula Key Substituents Synthesis Method Reference
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate 2,1,3-Benzothiadiazole + Azetidine Not explicitly provided Benzothiazole, azetidine linker Likely cross-coupling
Methyl 1,2,3-Benzothiadiazole-5-Carboxylate 2,1,3-Benzothiadiazole C₈H₆N₂O₂S Methyl ester Esterification
Ethyl 3-Benzenethioamido-1,2,4-Thiadiazole-5-Carboxylate 1,2,4-Thiadiazole C₁₂H₁₁N₃O₂S₂ Benzenethioamido, ethyl ester Unspecified functionalization
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole + Triazole Not provided Hexanone, triazole linker Azide-alkyne cycloaddition

Research Implications and Challenges

  • Synthetic Complexity : The target compound’s azetidine linker and dual heterocycles pose challenges in regioselective coupling and purification, necessitating advanced catalytic methods (e.g., palladium-mediated cross-coupling ).
  • Property Optimization : Comparative studies with benzoxadiazole derivatives highlight opportunities to tune electronic properties by heteroatom substitution.
  • Biological Screening : Further exploration of the target compound’s bioactivity is warranted, leveraging precedents from thiadiazole and benzothiazole pharmacophores .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate is a complex organic molecule notable for its potential biological activities. This compound incorporates structural elements from benzothiazole and azetidine, which are known for their diverse pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 370.42 g/mol. The structure features a benzothiazole moiety linked to an azetidine ring and a benzothiadiazole carboxylate group. This unique combination may enhance its interaction with biological targets.

The biological activity of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2,1,3-benzothiadiazole-5-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit key metabolic pathways in microbial and cancer cells, leading to its potential use as an antimicrobial or anticancer agent.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic processes.
  • Receptor Binding : It may bind to specific receptors, altering cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and azetidine structures exhibit various biological activities:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
AntidiabeticInhibition of α-amylase activity

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of similar benzothiazole derivatives against various bacterial strains. The results demonstrated significant inhibition rates, suggesting that the compound could be effective against resistant bacterial strains .
  • Anticancer Properties : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines by activating caspase pathways. This suggests potential therapeutic applications in oncology .
  • Antidiabetic Effects : A study on α-amylase inhibition revealed that derivatives of benzothiazole exhibited substantial inhibitory effects comparable to standard antidiabetic drugs like acarbose . The most potent derivative demonstrated an inhibition rate of 87.5% at a concentration of 50 µg/mL.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives:

  • Molecular Docking Studies : These studies have indicated promising interactions between the compound and target enzymes such as α-amylase. Docking simulations suggest that specific structural features are crucial for enhancing inhibitory activity .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the biological activity based on molecular descriptors. The best models showed high correlation coefficients (R² = 0.8701), indicating reliable predictive capabilities for new derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.